ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of pyrazole, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Thiophene Carboxylation: The thiophene ring is carboxylated using carboxylation reagents like carbon dioxide under high pressure and temperature.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole, piperidine, and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride .
- N-[2-[{1-Methyl-5-(triphenylmethyl)amino}-1H-pyrazol-4-yl]amino]carbonyl]aminoethylcarbamic acid tert-butyl ester .
Uniqueness
ETHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of pyrazole, piperidine, and thiophene moieties, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S2/c1-6-29-20(26)17-12(2)14(4)30-19(17)22-18(25)15-8-7-9-24(11-15)31(27,28)16-10-21-23(5)13(16)3/h10,15H,6-9,11H2,1-5H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPUSSBFKINCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.